molecular formula C7H6FNO2 B2953579 5-Fluoro-2-hydroxybenzaldehyde oxime CAS No. 2059178-06-0; 91407-40-8

5-Fluoro-2-hydroxybenzaldehyde oxime

Cat. No.: B2953579
CAS No.: 2059178-06-0; 91407-40-8
M. Wt: 155.128
InChI Key: LSBFIKDJEJSBIJ-RUDMXATFSA-N
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Description

5-Fluoro-2-hydroxybenzaldehyde oxime (CAS 91407-40-8) is a chemical compound of interest in scientific research and pharmaceutical development. With a molecular formula of C 7 H 6 FNO 2 and a molecular weight of 155.12 g/mol, this reagent serves as a versatile building block and intermediate for the synthesis of more complex molecules . Oximes are a prominent class of Schiff base compounds known for their ability to coordinate metal ions, making them widely used as high-efficiency, selective extractants in metallurgy and mineral processing . Furthermore, hydroxybenzaldoxime derivatives have demonstrated significant value in biochemical research. Specific trihydroxybenzaldoxime analogs have been identified as potent, competitive inhibitors of DXP synthase, a crucial enzyme in the methylerythritol phosphate pathway to essential isoprenoids in pathogenic bacteria . This mechanism positions such compounds as valuable tools for mechanistic studies and a promising starting point for developing novel antimicrobial agents . The structural motif of the salicylaldoxime, characterized by an intramolecular hydrogen bond, is key to its stability and functionality . This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-fluoro-2-[(E)-hydroxyiminomethyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FNO2/c8-6-1-2-7(10)5(3-6)4-9-11/h1-4,10-11H/b9-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSBFIKDJEJSBIJ-RUDMXATFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)C=NO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1F)/C=N/O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds are compared based on structural features, physicochemical properties, and applications:

Halogen-Substituted Hydroxybenzaldehyde Oximes

a) 5-Chloro-2-hydroxybenzaldehyde Oxime
  • Structure : Chlorine replaces fluorine at the 5-position.
  • Applications : Chlorinated oximes are often used in pesticide synthesis and as intermediates in pharmaceuticals.
b) 4-Fluoro-2-hydroxybenzaldehyde Oxime
  • Structure : Fluorine is at the 4-position instead of the 5-position.
  • Relevance : This positional isomer is used to study substituent effects on tautomerism and stability .
c) 2-Fluoro-6-hydroxybenzaldehyde Oxime
  • Structure : Fluorine and hydroxyl groups are adjacent (ortho positions).
  • Properties : Steric hindrance between -OH and -F may reduce stability. However, intramolecular hydrogen bonding could enhance solubility in polar solvents .

Alkyl-Substituted Hydroxybenzaldehyde Oximes

a) 5-Dodecyl-2-hydroxybenzaldehyde Oxime
  • Structure : A long dodecyl chain replaces fluorine.
  • Properties : The hydrophobic alkyl chain increases lipophilicity, making it suitable for membrane-permeable probes or surfactants .
  • Safety : Classified as less toxic than halogenated analogs but may cause skin irritation .
b) 5-(1,1-Dimethylethyl)-2-hydroxybenzaldehyde Oxime
  • Structure : A bulky tert-butyl group replaces fluorine.
  • Properties : Steric effects dominate, reducing reactivity but enhancing thermal stability. Used in polymer stabilization .

Methoxy-Substituted Analogs

5-Fluoro-2-methoxybenzaldehyde Oxime
  • Structure : Methoxy (-OCH₃) replaces hydroxyl (-OH).
  • Properties : The methoxy group is less acidic than -OH, altering coordination behavior. This derivative is used in photodynamic therapy and as a UV absorber .

Physicochemical and Functional Comparisons

Table 1: Key Properties of Selected Compounds

Compound Substituents Molecular Weight (g/mol) Key Applications Reference
5-Fluoro-2-hydroxybenzaldehyde oxime 5-F, 2-OH 155.12* Biochemical sensing, coordination chemistry
5-Chloro-2-hydroxybenzaldehyde oxime 5-Cl, 2-OH 171.57* Pesticide intermediates
4-Fluoro-2-hydroxybenzaldehyde oxime 4-F, 2-OH 155.12* Tautomerism studies
5-Dodecyl-2-hydroxybenzaldehyde oxime 5-C₁₂H₂₅, 2-OH 305.46* Surfactants, membrane probes
5-Fluoro-2-methoxybenzaldehyde oxime 5-F, 2-OCH₃ 169.15* Photodynamic therapy

*Calculated based on parent aldehyde data.

Table 2: Substituent Effects on Reactivity

Substituent Electronic Effect Steric Effect Key Influence on Oxime
-F (5-position) Strong -I effect Minimal Enhances stability, electron-deficient
-Cl (5-position) Moderate -I effect Moderate Increases nucleophilicity
-OCH₃ (2-position) +M effect Moderate Reduces acidity, alters tautomerism
-C₁₂H₂₅ (5-position) None High Increases lipophilicity

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 5-fluoro-2-hydroxybenzaldehyde oxime?

  • Methodological Answer : A four-step synthesis starting from 5-fluoro-2-hydroxybenzaldehyde involves (1) a Strecker reaction with ammonia and trimethylsilyl cyanide to form an aminonitrile intermediate, (2) hydrolysis of the nitrile group to yield a primary amine, (3) Boc protection of the amine, and (4) amide condensation with 2-aminothiazole. Challenges include isolating water-soluble intermediates, which may require pH adjustments or solvent optimization .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) is critical for structural confirmation. For example, aromatic protons in oxime derivatives typically appear in the 7.12–7.90 ppm range, with shifts influenced by fluorine's electron-withdrawing effects. Infrared (IR) spectroscopy can confirm oxime (C=N) and hydroxyl (O-H) functional groups, while mass spectrometry (MS) verifies molecular weight .

Q. What safety protocols are recommended for handling fluorinated oximes in laboratory settings?

  • Methodological Answer : Although toxicity data specific to this compound is limited, general precautions for oximes include using fume hoods, nitrile gloves, and eye protection. Toxicity studies on structurally related oximes (e.g., phosgene oxime) suggest acute exposure risks to mucous membranes and skin, necessitating immediate decontamination protocols .

Advanced Research Questions

Q. How does the fluorine substituent influence the reactivity and binding affinity of the oxime group?

  • Methodological Answer : Fluorine's electronegativity lowers the oxime's pKa, enhancing its nucleophilicity and ability to form stable complexes. Computational studies on fluorinated pyruvate oximes demonstrate improved inhibition constants (Ki) for enzymes like DAHPS (3-deoxy-D-arabino-heptulosonate-7-phosphate synthase), suggesting similar structure-activity relationships could apply .

Q. What challenges arise in isolating intermediates during the synthesis of derivatives, and how can they be mitigated?

  • Methodological Answer : Water solubility of intermediates (e.g., aminonitriles) complicates isolation. Strategies include using aprotic solvents (e.g., ethyl acetate), adjusting pH during crystallization, or employing reverse-phase chromatography. Reductive amination steps may require controlled addition of sodium cyanoborohydride to minimize side reactions .

Q. How can computational modeling predict the stability of oxime derivatives under varying experimental conditions?

  • Methodological Answer : Density Functional Theory (DFT) calculations can model hydrogen bonding and reaction energy profiles. For example, studies on acetone oxime reveal that intermediate stability is highly dependent on solvent polarity and pH, with water expulsion barriers influencing observable species .

Q. What analytical methods are suitable for resolving contradictions in reaction mechanisms involving oxime intermediates?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) and kinetic isotope effect (KIE) studies can distinguish between competing pathways. For example, isotopic labeling of the oxime nitrogen in this compound could clarify whether hydrolysis proceeds via a concerted or stepwise mechanism .

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